N-Propargylglycine: An In-depth Technical Guide to its Function as an Irreversible PRODH Inhibitor
N-Propargylglycine: An In-depth Technical Guide to its Function as an Irreversible PRODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propargylglycine (NPG), also referred to as N-propargylglycine (N-PPG), is a potent, orally active, irreversible inhibitor of Proline Dehydrogenase (PRODH)[1][2]. PRODH is a critical mitochondrial flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C)[3][4]. This enzyme plays a significant role in cellular metabolism, particularly in cancer cells, by contributing to ATP production, redox homeostasis, and anaplerosis[3]. NPG acts as a mechanism-based, or "suicide," inhibitor, covalently modifying the flavin adenine dinucleotide (FAD) cofactor of PRODH, leading to its inactivation[4][5]. Beyond its direct enzymatic inhibition, NPG uniquely triggers the mitochondrial unfolded protein response (UPRmt), resulting in the degradation of the PRODH protein[4][6]. This dual action makes NPG a valuable tool for studying proline metabolism and a promising candidate for therapeutic development in oncology and potentially neurodegenerative diseases[1][4]. This guide provides a comprehensive overview of NPG's mechanism, quantitative data, experimental protocols, and relevant biological pathways.
Mechanism of Action: Irreversible Inhibition
N-Propargylglycine is a mechanism-based inactivator of PRODH[3]. The inactivation process involves the enzyme's own catalytic machinery. The proposed mechanism begins with the PRODH-catalyzed oxidation of NPG to N-propargyliminoglycine, which is accompanied by the reduction of the FAD cofactor[3]. Subsequently, the reduced FAD attacks the electrophilic ethynyl group of the oxidized inhibitor. This results in the formation of a stable covalent adduct, effectively locking the FAD in an inactive state[5]. Specifically, inactivation by NPG creates a 3-carbon covalent link between a conserved active site lysine residue (Lys234 in human PRODH) and the N5 atom of the reduced FAD cofactor[4][5].
This irreversible binding is a key differentiator from reversible PRODH inhibitors. While reversible inhibitors can dissociate from the enzyme, allowing for the potential restoration of enzyme activity, NPG's covalent modification leads to a persistent loss of function[5].
Quantitative Data
While specific kinetic constants such as K_i and k_inact for N-Propargylglycine's inhibition of PRODH are not consistently reported across the reviewed literature, its potency and irreversible nature are well-documented through cellular and in vivo studies. The following table summarizes the available quantitative information.
| Parameter | Value/Observation | Cell/System | Reference |
| Cellular PRODH Inhibition | 5 mM NPG for 48 hours leads to persistent inhibition of proline oxidation. | ZR-75-1 human breast cancer cells | [5] |
| In Vivo PRODH Reduction | Daily oral treatment with 50 mg/kg NPG leads to a dose-dependent decline in brain mitochondrial PRODH protein. | Mice | [4] |
| UPRmt Induction | Treatment with 5 mM NPG for 24 hours results in a significant loss of PRODH protein and upregulation of GRP-75. | ZR-75-1 human breast cancer cells | [4] |
Signaling Pathways
The inhibition of PRODH by N-Propargylglycine instigates a cascade of cellular events, primarily centered around mitochondrial stress and the subsequent activation of the mitochondrial unfolded protein response (UPRmt).
Experimental Protocols
PRODH Enzymatic Activity Assay (NADH-based)
This protocol assesses PRODH activity by monitoring the fluorescence of NADH produced upon substrate addition in isolated mitochondria.
Materials:
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Isolated mitochondria from cells or tissue
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KHE buffer (120 mM KCl, 3 mM HEPES, 5 mM KH2PO4, pH 7.2)
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Rotenone (10 µM final concentration)
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N-Propargylglycine (or other inhibitors)
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Proline solution (e.g., 40 mM stock)
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Malate solution (e.g., 40 mM stock)
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96-well microplate
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Fluorescence microplate reader
Procedure:
-
Isolate mitochondria from control and treated cells/tissues.
-
Resuspend mitochondrial pellets in STE buffer (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.4).
-
Determine protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
In a 96-well plate, add 0.15 mg of mitochondria resuspended in 30 µL of STE buffer to 165 µL of KHE buffer supplemented with 10 µM rotenone.
-
For ex vivo inhibition, add NPG or other inhibitors at desired concentrations and incubate.
-
Place the plate in a fluorescence microplate reader and monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) to establish a baseline.
-
Initiate the reaction by adding 5 µL of 40 mM proline (1 mM final concentration).
-
Continue to monitor NADH fluorescence for 6-8 minutes.
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As a positive control for mitochondrial integrity and NADH production, add 5 µL of 40 mM malate (1 mM final concentration) and monitor fluorescence for another 6-8 minutes.
-
Analyze the rate of NADH formation to determine PRODH activity.
Western Blot Analysis for PRODH and UPRmt Markers
This protocol is for determining the protein levels of PRODH and key UPRmt markers such as HSP-60 and GRP-75.
Materials:
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Cell or tissue lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control like anti-beta-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Lyse cells or tissues in ice-cold RIPA buffer with inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for characterizing N-Propargylglycine as a PRODH inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
